

Ethane-d5, iodo- chemical structure and formula

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Compound of Interest

Compound Name: Ethane-d5, iodo-

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An In-depth Technical Guide to Iodoethane-d5

Introduction

Iodoethane-d5 ($\text{CD}_3\text{CD}_2\text{I}$) is the deuterated isotopologue of iodoethane, where all five hydrogen atoms on the ethyl group have been replaced with deuterium, a stable isotope of hydrogen.^[1] This isotopic substitution makes it a valuable tool for researchers, scientists, and drug development professionals. Its primary applications lie in mechanistic studies of chemical reactions, particularly through the investigation of the kinetic isotope effect (KIE).^[1] Furthermore, iodoethane-d5 serves as an important reagent for introducing deuterated ethyl groups into molecules, a technique increasingly used in the development of pharmaceuticals to alter metabolic and pharmacokinetic profiles.^{[1][2]} It is also utilized as a tracer for quantification in drug development processes.^[2]

Chemical Identity and Structure

Iodoethane-d5 is a clear, colorless liquid.^[3] On exposure to air and light, it can decompose and develop a yellow or reddish hue due to the formation of dissolved iodine, a characteristic it shares with its non-deuterated counterpart.^[4]

- Chemical Formula: $\text{C}_2\text{D}_5\text{I}$ ^{[2][5]}
- IUPAC Name: 1,1,1,2,2-pentadeuterio-2-iodoethane^{[6][7]}
- Common Synonyms: **Ethane-d5, iodo-**; Ethyl iodide-d5; Perdeuterioethyl iodide^{[3][6]}

- CAS Number: 6485-58-1[3][5][6][8]
- Molecular Structure: The molecule consists of a fully deuterated ethyl group ($\text{CD}_3\text{CD}_2\text{-}$) bonded to an iodine atom.

Physicochemical Properties

The physical and chemical properties of iodoethane-d5 are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental setups.

Property	Value	References
Molecular Weight	161.00 g/mol	[3][5][6]
Appearance	Clear colorless liquid	[3]
Melting Point	-108 °C	[2][3][8][9]
Boiling Point	69-73 °C	[2][3][8][9]
Density	2.012 - 2.013 g/mL at 25 °C	[3][8]
Refractive Index	n _{20/D} 1.5091	[2][3][8][9]
Flash Point	53 °C	[2][3]
Vapor Pressure	128 mmHg at 25 °C	[3]
Solubility	Chloroform, Ethyl Acetate	[3]
Storage	Refrigerated (+2°C to +8°C), protected from light	[10]

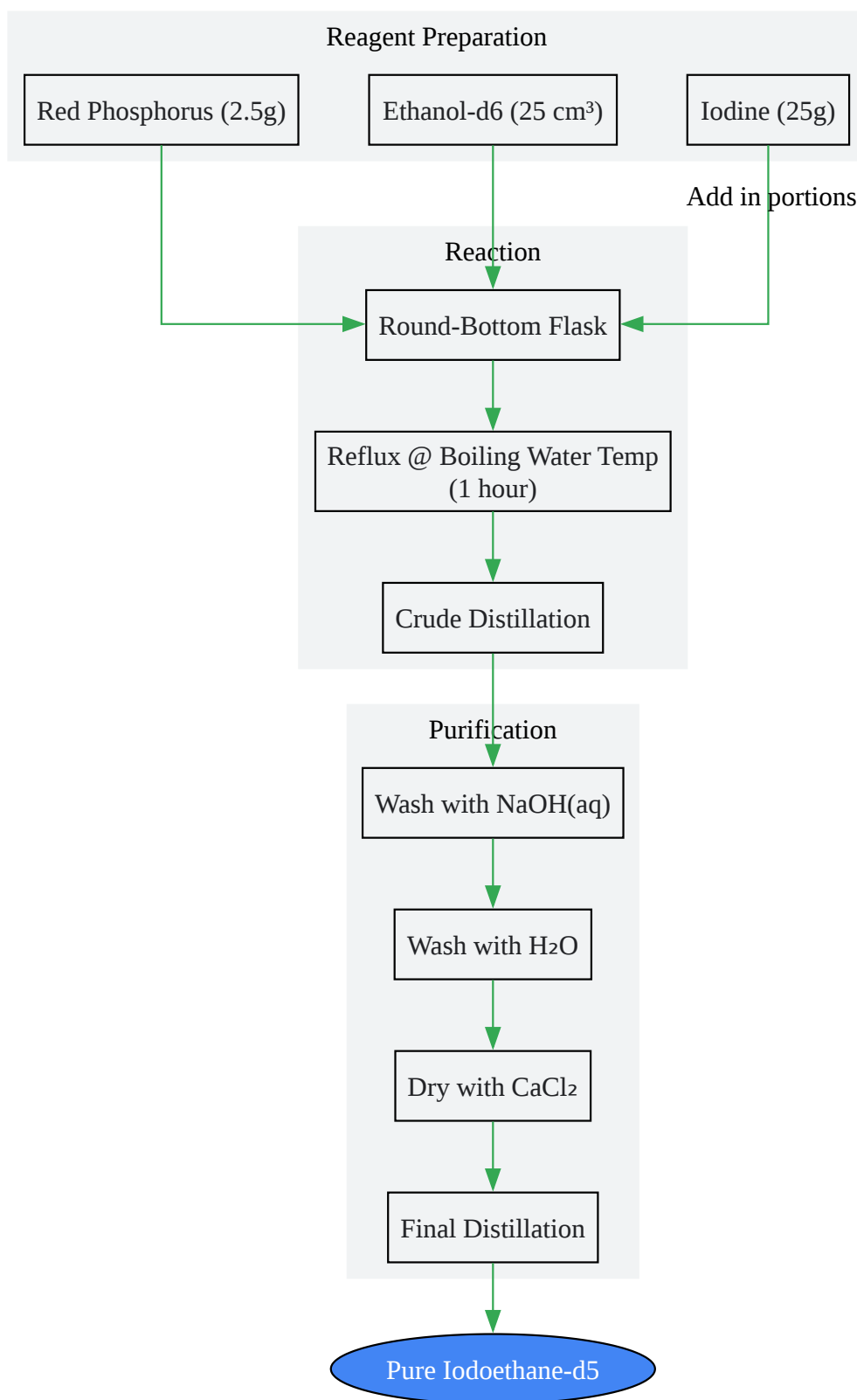
Synthesis of Iodoethane-d5

The synthesis of iodoethane-d5 typically mirrors the preparation of iodoethane, substituting the standard ethanol with its deuterated equivalent, ethanol-d6 ($\text{CD}_3\text{CD}_2\text{OD}$). [2][11] The reaction involves the in situ generation of phosphorus triiodide (PI_3) from red phosphorus and iodine, which then converts the deuterated alcohol to the corresponding iodoalkane. [11]

Experimental Protocol: Synthesis from Ethanol-d6

This protocol is adapted from the standard synthesis of iodoethane.[11]

- **Apparatus Setup:** Assemble a 250 mL round-bottom flask with a reflux condenser. All glassware should be thoroughly dried.
- **Initial Reagents:** Place 2.5 g of red phosphorus and 25 cm³ of ethanol-d₆ (CD₃CD₂OD) into the flask.
- **Iodine Addition:** While gently swirling the flask, add 25 g of powdered iodine in small portions (approximately 3-4 g at a time) through the condenser over a period of 20-30 minutes. The reaction is exothermic; cooling in an ice bath may be necessary to control the rate.
- **Reflux:** After the final addition of iodine, allow the mixture to stand for 10 minutes. Then, heat the mixture on a boiling water bath for one hour to complete the reaction.[11]
- **Distillation:** Rearrange the apparatus for distillation. Distill the crude iodoethane-d₅ from the reaction mixture using a water bath for heating.
- **Purification (Washing):** Transfer the distillate to a separating funnel. Wash it successively with an equal volume of dilute sodium hydroxide solution (to remove unreacted iodine and acidic byproducts) and then with an equal volume of water.[11] After each wash, separate and retain the lower organic layer.
- **Drying:** Transfer the washed iodoethane-d₅ to a small conical flask and add a few granules of anhydrous calcium chloride. Swirl occasionally until the liquid becomes clear, indicating it is dry.[11]
- **Final Distillation:** Filter the dried liquid into a clean, dry 50 mL round-bottom flask and perform a final distillation to obtain pure iodoethane-d₅.



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Caption: Workflow for the synthesis of iodoethane-d5.

Applications in Mechanistic and Pharmaceutical Research

Iodoethane-d5 is a powerful reagent for elucidating reaction mechanisms and for synthesizing isotopically labeled compounds for pharmaceutical studies.

Kinetic Isotope Effect (KIE) Studies

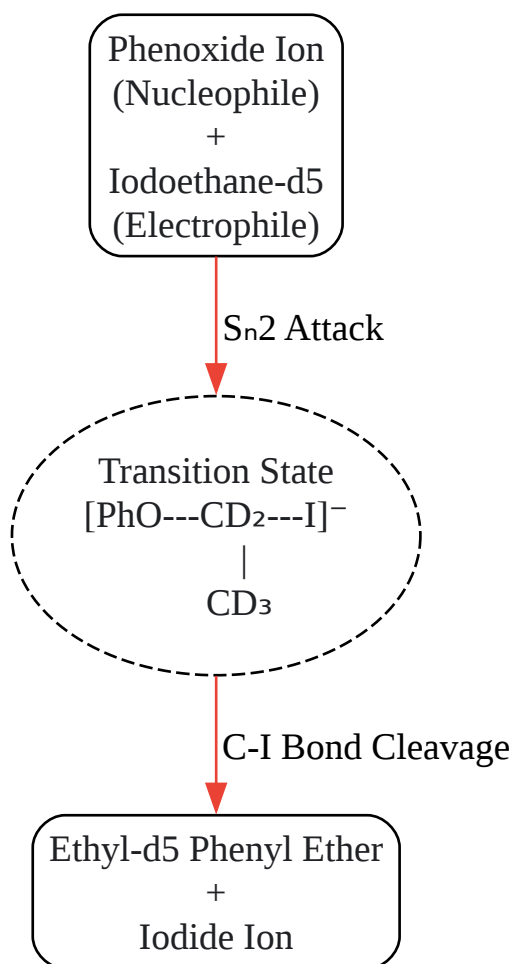
The substitution of hydrogen with deuterium alters the vibrational frequency of the C-D bond compared to the C-H bond, which can lead to measurable differences in reaction rates (the Kinetic Isotope Effect).[1] This effect is used to determine whether a specific C-H bond is broken or altered in the rate-determining step of a reaction. Iodoethane-d5 is particularly useful for studying secondary KIEs in S_N2 reactions, where the C-I bond is broken but the C-D bonds are not.[1]

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol provides a method for comparing the S_N2 reaction rates of iodoethane and iodoethane-d5 to measure the KIE.[1]

- **Prepare Nucleophile:** In a 100 mL round-bottom flask, dissolve 2.35 g (25 mmol) of phenol in 50 mL of anhydrous ethanol. Carefully add 1.00 g (25 mmol) of sodium hydroxide pellets. Stir at room temperature until a clear solution of sodium phenoxide is formed.[1]
- **Set up Parallel Reactions:** Prepare two separate 50 mL round-bottom flasks. To each, add 10 mL of the sodium phenoxide solution.
- **Add Electrophiles:** To the first flask, add 3.90 g (25 mmol) of standard iodoethane. To the second flask, add 4.03 g (25 mmol) of iodoethane-d5.[1]
- **Reaction and Monitoring:** Begin stirring and heating both reactions to a gentle reflux simultaneously. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products over time.

- Data Analysis: Plot the concentration of the product (ethyl phenyl ether) versus time for both reactions. The ratio of the initial reaction rates (k_H/k_D) gives the kinetic isotope effect. For this S_N2 reaction, a small normal KIE ($k_H/k_D > 1$) is expected, indicating the deuterated compound reacts slightly slower.[1]



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Caption: S_N2 reaction pathway for Williamson ether synthesis.

Other Applications

- Synthesis of Labeled Compounds: It is used to synthesize disubstituted α -amino acids through alkylation reactions.[3][5][8]
- Electrochemical Reactions: Iodoethane-d5 is employed in electrochemical reduction reactions for the preparation of carbamates.[8]

- Pharmaceutical Development: As a building block, it facilitates the creation of deuterated drug candidates, which can exhibit improved metabolic stability and pharmacokinetic properties.[2]

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